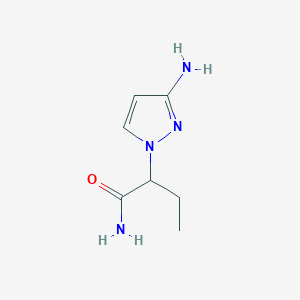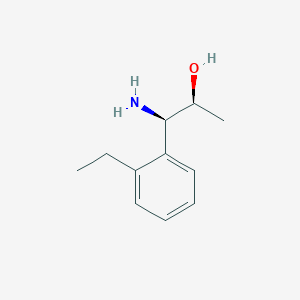![molecular formula C20H12Cl5N5O B13056878 N-(4-chlorophenyl)-1-[(E,Z)-N'-[(3,4-dichlorophenyl)amino]-N-[(3,4-dichlorophenyl)imino]carbamimidoyl]formamide](/img/structure/B13056878.png)
N-(4-chlorophenyl)-1-[(E,Z)-N'-[(3,4-dichlorophenyl)amino]-N-[(3,4-dichlorophenyl)imino]carbamimidoyl]formamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-1-[(E,Z)-N’-[(3,4-dichlorophenyl)amino]-N-[(3,4-dichlorophenyl)imino]carbamimidoyl]formamide is a complex organic compound characterized by its unique structure, which includes multiple chlorophenyl groups and imino functionalities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-1-[(E,Z)-N’-[(3,4-dichlorophenyl)amino]-N-[(3,4-dichlorophenyl)imino]carbamimidoyl]formamide typically involves multi-step organic reactions. The process begins with the preparation of the chlorophenyl intermediates, followed by the formation of the imino functionalities through condensation reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Advanced techniques like automated synthesis and high-throughput screening can be employed to streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-chlorophenyl)-1-[(E,Z)-N’-[(3,4-dichlorophenyl)amino]-N-[(3,4-dichlorophenyl)imino]carbamimidoyl]formamide undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like halogens. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield chlorophenyl oxides, while reduction could produce chlorophenyl amines. Substitution reactions can result in various substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
N-(4-chlorophenyl)-1-[(E,Z)-N’-[(3,4-dichlorophenyl)amino]-N-[(3,4-dichlorophenyl)imino]carbamimidoyl]formamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(4-chlorophenyl)-1-[(E,Z)-N’-[(3,4-dichlorophenyl)amino]-N-[(3,4-dichlorophenyl)imino]carbamimidoyl]formamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. Detailed studies on its binding affinity, specificity, and molecular interactions are essential to understand its full mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-chlorophenyl)-1-[(E,Z)-N’-[(3,4-dichlorophenyl)amino]-N-[(3,4-dichlorophenyl)imino]carbamimidoyl]formamide: shares structural similarities with other chlorophenyl and imino compounds, such as:
Uniqueness
The uniqueness of N-(4-chlorophenyl)-1-[(E,Z)-N’-[(3,4-dichlorophenyl)amino]-N-[(3,4-dichlorophenyl)imino]carbamimidoyl]formamide lies in its specific arrangement of chlorophenyl and imino groups, which confer distinct chemical and biological properties. These properties make it a valuable compound for targeted research and applications.
This detailed article provides a comprehensive overview of N-(4-chlorophenyl)-1-[(E,Z)-N’-[(3,4-dichlorophenyl)amino]-N-[(3,4-dichlorophenyl)imino]carbamimidoyl]formamide, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C20H12Cl5N5O |
|---|---|
Peso molecular |
515.6 g/mol |
Nombre IUPAC |
(2E)-N-(4-chlorophenyl)-2-[(3,4-dichlorophenyl)diazenyl]-2-[(3,4-dichlorophenyl)hydrazinylidene]acetamide |
InChI |
InChI=1S/C20H12Cl5N5O/c21-11-1-3-12(4-2-11)26-20(31)19(29-27-13-5-7-15(22)17(24)9-13)30-28-14-6-8-16(23)18(25)10-14/h1-10,27H,(H,26,31)/b29-19+,30-28? |
Clave InChI |
AUDGLMMVURLJQL-CGGBVPTFSA-N |
SMILES isomérico |
C1=CC(=CC=C1NC(=O)/C(=N\NC2=CC(=C(C=C2)Cl)Cl)/N=NC3=CC(=C(C=C3)Cl)Cl)Cl |
SMILES canónico |
C1=CC(=CC=C1NC(=O)C(=NNC2=CC(=C(C=C2)Cl)Cl)N=NC3=CC(=C(C=C3)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


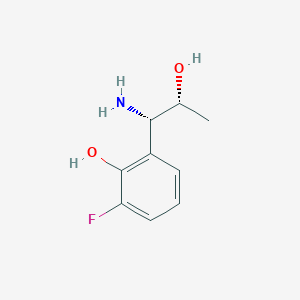
![Methyl3-[4-(phenylmethanesulfonamido)phenoxy]thiophene-2-carboxylate](/img/structure/B13056820.png)
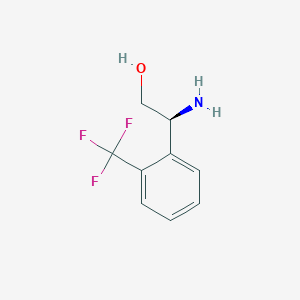
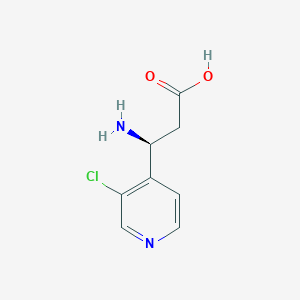
![4-(2-(3,4-Dichlorophenyl)hydrazono)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13056833.png)

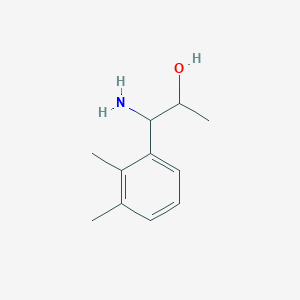
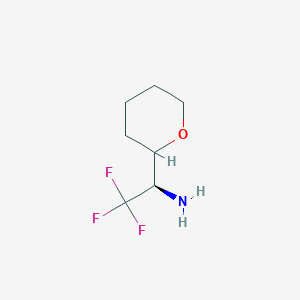
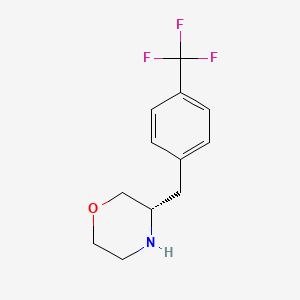
![5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-N-[(hydroxyamino)methylene]-4,5-dihydro-3-isoxazolecarboxamide](/img/structure/B13056856.png)
![(2R)-2-(2,5-dimethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B13056859.png)
